Cathepsin L Inhibitor I
Overview
Description
Cathepsin L-IN-2 is a potent inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiological processes, including protein degradation, apoptosis, and immune responses. Cathepsin L is implicated in numerous pathological conditions such as cancer, cardiovascular diseases, and viral infections, making its inhibitors valuable for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin L-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, protection and deprotection steps, and purification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of Cathepsin L-IN-2 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cathepsin L-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in Cathepsin L-IN-2 and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cathepsin L-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various chemical reactions.
Biology: Investigates the role of cathepsin L in cellular processes such as apoptosis, autophagy, and immune responses.
Medicine: Explores therapeutic potential in treating diseases like cancer, cardiovascular diseases, and viral infections, including COVID-19.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin L
Mechanism of Action
Cathepsin L-IN-2 exerts its effects by binding to the active site of cathepsin L, inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrate proteins, thereby modulating various cellular processes. The molecular targets include the cysteine residue in the active site of cathepsin L, and the pathways involved are related to protein degradation, apoptosis, and immune responses .
Comparison with Similar Compounds
Cathepsin K Inhibitors: Similar in structure and function, targeting cathepsin K, another lysosomal cysteine protease.
Cathepsin S Inhibitors: Target cathepsin S, involved in immune responses and inflammation.
Cathepsin B Inhibitors: Target cathepsin B, implicated in cancer and other diseases.
Uniqueness: Cathepsin L-IN-2 is unique due to its high specificity and potency in inhibiting cathepsin L. This specificity reduces off-target effects and enhances its therapeutic potential. Compared to other cathepsin inhibitors, Cathepsin L-IN-2 has shown promising results in preclinical studies for treating various diseases .
Properties
IUPAC Name |
benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILNONEKASNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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